molecular formula C15H17NO2 B1364167 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- CAS No. 42779-84-0

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-

Cat. No.: B1364167
CAS No.: 42779-84-0
M. Wt: 243.3 g/mol
InChI Key: UUVCVTSSMHFGDP-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a classical method for constructing pyrrole rings. This method typically involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions . Another method includes the reaction of furan, ammonia, and water vapor over an alumina catalyst at high temperatures .

Industrial Production Methods

Industrial production of pyrrole derivatives often involves the fractional distillation of coal tar, which is a rich source of various aromatic compounds, including pyrroles . This method allows for the large-scale production of pyrrole derivatives, which can then be further modified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and pyrrole-2,5-dicarboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions, making the compound pharmacologically active . These interactions can affect cellular processes and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10-4-6-14(7-5-10)16-11(2)8-13(12(16)3)9-15(17)18/h4-8H,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVCVTSSMHFGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195432
Record name 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42779-84-0
Record name 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042779840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-
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1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-
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1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-
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1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-
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1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-
Reactant of Route 6
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-

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